Cropodine
Overview
Description
Cropodine is an organic compound with the molecular formula C16H25NO6. It is a versatile chemical used in various scientific research fields, particularly in life sciences . This compound is known for its multifaceted properties, making it a valuable compound for diverse applications ranging from drug development to nanotechnology.
Mechanism of Action
Target of Action
Cropodine, also known as Clonidine , is primarily an alpha-2 adrenergic agonist . The alpha-2 adrenoceptors are its primary targets, and they play a crucial role in the central nervous system .
Mode of Action
This compound interacts with its targets, the alpha-2 adrenoceptors, by stimulating them . This stimulation results in reduced sympathetic outflow from the central nervous system and leads to decreases in peripheral resistance, renal vascular resistance, heart rate, and blood pressure .
Biochemical Pathways
It is known that the drug’s action on the alpha-2 adrenoceptors leads to a decrease in adenylyl cyclase activity and an increase in potassium ion conductance . This results in hyperpolarization and a decrease in neuronal excitability, thereby reducing sympathetic outflow .
Pharmacokinetics
This compound has a bioavailability of around 70-80% when administered orally . Peak plasma concentrations are attained within 1 to 3 hours . The drug is metabolized in the liver to inactive metabolites, and about 72% of the drug is excreted in the urine .
Result of Action
The primary result of this compound’s action is a decrease in blood pressure . It also has sedative effects and is used to treat conditions like hypertension, severe pain, and attention-deficit/hyperactivity disorder (ADHD) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cropodine involves several synthetic routes. One common method includes the dissolution of 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 milligrams per milliliter . This solution can then be used for further reactions and formulations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents like polyethylene glycol (PEG300) and surfactants like Tween 80 to enhance solubility and stability .
Chemical Reactions Analysis
Types of Reactions
Cropodine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cropodine is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biological assays and studies to understand cellular processes.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of nanomaterials and other industrial applications.
Comparison with Similar Compounds
Cropodine can be compared with other similar compounds in terms of its structure and properties. Some similar compounds include:
Indole Derivatives: Known for their diverse biological activities.
Opioid Alkaloids: Used in pain management and other therapeutic applications.
This compound stands out due to its unique combination of properties, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h9-12,20-21H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBGJRAMJYRSKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2CCN3C2C(CC3)COC(=O)C(C1(C)O)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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